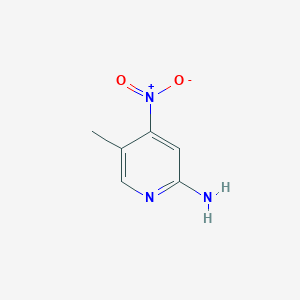

5-Methyl-4-nitropyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-4-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-4-3-8-6(7)2-5(4)9(10)11/h2-3H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZIMKRFVMVENM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70669264 | |

| Record name | 5-Methyl-4-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895520-03-3 | |

| Record name | 5-Methyl-4-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Methyl-4-nitropyridin-2-amine chemical properties

An In-Depth Technical Guide to the Chemical Properties of 5-Methyl-4-nitropyridin-2-amine

Introduction: this compound is a substituted pyridine derivative that holds significant interest for researchers in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay between an electron-donating amino group, a weakly donating methyl group, and a strongly electron-withdrawing nitro group on the pyridine scaffold, make it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

Molecular Structure and Identification

The foundational step in understanding the chemical behavior of this compound is to analyze its structure. The molecule consists of a pyridine ring substituted at key positions, which dictates its reactivity and physical properties.

-

IUPAC Name: this compound

-

CAS Number: 16315-75-2

-

Molecular Formula: C₆H₇N₃O₂[1]

-

Synonyms: 2-Amino-5-methyl-4-nitropyridine

The arrangement of functional groups is critical. The amino group at position 2 and the nitro group at position 4 create a "push-pull" electronic system across the pyridine ring, significantly influencing the molecule's dipole moment and reactivity towards electrophilic and nucleophilic reagents.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical properties of a compound are paramount for its handling, formulation, and application in experimental settings. Below is a summary of the key physicochemical data for the isomeric compound 2-Amino-4-methyl-5-nitropyridine, which is expected to have similar properties.

| Property | Value | Source |

| Molecular Weight | 153.14 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | 223-225 °C | [3] |

| XLogP3 | 0.7 | [2] |

| Hydrogen Bond Donors | 1 (from the amino group) | [2] |

| Hydrogen Bond Acceptors | 4 (2 from nitro, 1 from amino, 1 from pyridine N) | [2] |

| Polar Surface Area | 84.7 Ų | [2] |

These properties indicate a polar, high-melting-point solid, consistent with a molecule capable of strong intermolecular hydrogen bonding and dipole-dipole interactions. Its moderate LogP value suggests some solubility in both polar and non-polar organic solvents.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The expected spectral features are detailed below.

Infrared (IR) Spectroscopy

The IR spectrum provides a unique fingerprint based on the vibrational frequencies of the molecule's functional groups.

-

N-H Stretching: As a primary aromatic amine, two distinct, sharp to medium bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[4][5]

-

N-O Stretching (Nitro Group): Two strong absorption bands are characteristic of the nitro group. An asymmetric stretch typically appears around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.[6]

-

N-H Bending: A bending vibration for the primary amine is expected in the 1580-1650 cm⁻¹ range.[4]

-

C-N Stretching: A strong band for the aromatic C-N bond is anticipated between 1250-1335 cm⁻¹.[4]

-

Aromatic C=C and C=N Stretching: Multiple bands of variable intensity will appear in the 1400-1600 cm⁻¹ region.

-

C-H Stretching: Aromatic C-H stretches will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will appear just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is a powerful tool for structural elucidation.

-

Aromatic Protons: Two singlets are expected for the two protons on the pyridine ring. The proton at C6 will likely be downfield due to the influence of the adjacent pyridine nitrogen, while the proton at C3 will be in a more typical aromatic region.

-

Amine Protons (-NH₂): A broad singlet is expected, with a chemical shift that can vary depending on solvent and concentration. This signal will disappear upon D₂O exchange.[5]

-

Methyl Protons (-CH₃): A sharp singlet, integrating to three protons, is expected in the upfield region (typically 2.2-2.6 δ).[5]

¹³C NMR:

-

The six carbon atoms of the molecule will give rise to distinct signals. The carbons attached to the nitro (C4) and amino (C2) groups will be significantly shifted. C4 will be deshielded (downfield shift) due to the electron-withdrawing nitro group, while C2 will be shielded (upfield shift). The methyl carbon will appear at the most upfield position.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The molecular ion peak should be observed at an m/z corresponding to the molecular weight (153.14).[2] According to the nitrogen rule, a compound with an odd number of nitrogen atoms (three in this case) will have an odd-numbered molecular weight.[5]

-

Fragmentation: Common fragmentation pathways would include the loss of the nitro group (-NO₂, 46 Da) and potentially the loss of HCN from the pyridine ring.[6]

Synthesis and Reactivity

Synthesis

The most direct and common method for synthesizing nitropyridine amines is through the electrophilic nitration of the corresponding aminopyridine precursor.[7]

Sources

- 1. This compound | C6H7N3O2 | CID 45121912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. 2-氨基-4-甲基-5-硝基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to 5-Methyl-4-nitropyridin-2-amine (CAS No. 895520-03-3)

This guide provides a comprehensive technical overview of 5-Methyl-4-nitropyridin-2-amine, a key heterocyclic building block for professionals in pharmaceutical research, drug development, and agrochemical synthesis. We will delve into its chemical properties, synthesis, reactivity, and applications, offering field-proven insights into its strategic use.

Core Molecular Attributes and Physicochemical Properties

This compound, registered under CAS number 895520-03-3, is a substituted pyridine derivative.[1][2] Its structure, featuring an amino group at the 2-position, a nitro group at the 4-position, and a methyl group at the 5-position, imparts a unique electronic landscape that dictates its reactivity and utility as a synthetic intermediate.

Key Physicochemical Data:

| Property | Value | Source |

| CAS Number | 895520-03-3 | [1] |

| Molecular Formula | C₆H₇N₃O₂ | [3] |

| Molecular Weight | 153.14 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| Appearance | Typically a yellow to brown solid | Inferred from related compounds[4] |

| Storage | Sealed in dry, 2-8°C | [1] |

Strategic Synthesis: The Nitration of 2-Amino-5-methylpyridine

The synthesis of this compound is most commonly achieved through the electrophilic nitration of 2-Amino-5-methylpyridine (CAS No. 1603-41-4). This reaction is a cornerstone in the production of nitropyridine derivatives; however, achieving high regioselectivity is a significant challenge that requires careful control of reaction conditions.

The amino group at the 2-position of the pyridine ring is an activating group, directing electrophilic substitution to the positions ortho and para to it (positions 3 and 5). The nitration of 2-aminopyridine itself can yield a mixture of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine, with the latter often being the major product.[5] In the case of our target molecule, the starting material is 2-Amino-5-methylpyridine. The methyl group at the 5-position will also influence the regioselectivity of the nitration.

Plausible Synthetic Protocol:

A plausible synthetic route involves the careful addition of a nitrating agent, typically a mixture of concentrated sulfuric acid and nitric acid, to a solution of 2-Amino-5-methylpyridine.

Reaction: 2-Amino-5-methylpyridine → this compound

Reagents and Conditions:

-

Starting Material: 2-Amino-5-methylpyridine

-

Nitrating Agent: A mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃).

-

Solvent: Typically, the reaction is carried out in an excess of sulfuric acid.

-

Temperature: Low temperatures (e.g., 0-10°C) are crucial to control the exothermic reaction and minimize the formation of byproducts.

-

Workup: The reaction is quenched by pouring the mixture onto ice, followed by neutralization with a base (e.g., ammonium hydroxide or sodium carbonate) to precipitate the product. The crude product is then collected by filtration and purified by recrystallization.

Causality Behind Experimental Choices:

-

Sulfuric Acid: Acts as both a solvent and a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Low Temperature: The nitration of activated aromatic systems is highly exothermic. Maintaining a low temperature is critical to prevent over-nitration and decomposition of the starting material and product. It also helps to control the regioselectivity of the reaction.

-

Controlled Addition: Slow, dropwise addition of the nitrating agent to the substrate solution ensures that the reaction temperature remains low and prevents localized overheating.

Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of its functional groups. The electron-withdrawing nitro group deactivates the pyridine ring towards further electrophilic substitution but activates it for nucleophilic aromatic substitution. The amino group, being a strong activating group, can direct further reactions and can itself be a site of chemical modification.

Visualization of the Synthetic Pathway:

Caption: Synthetic pathway for this compound.

Applications in Research and Development

Nitropyridine derivatives are crucial intermediates in the synthesis of a wide range of bioactive molecules.[6] The structural motifs present in this compound make it a valuable precursor in several areas of drug discovery and agrochemical development.

Pharmaceutical Synthesis

-

Kinase Inhibitors: The pyridine core is a common scaffold in kinase inhibitors used in cancer therapy. The functional groups on this compound allow for further elaboration to create complex molecules that can target specific kinases.

-

Antimicrobial Agents: The nitropyridine moiety is found in some antimicrobial compounds. This intermediate can be used to synthesize novel antibiotics and antifungal agents.

-

Inducible Nitric Oxide Synthase (iNOS) Inhibitors: Analogs of 2-amino-4-methylpyridine have been investigated as inhibitors of iNOS, which is a target in inflammatory diseases.[7] this compound can serve as a starting point for the development of new iNOS inhibitors.

Agrochemical Development

-

Herbicides and Fungicides: Substituted pyridines are widely used in the agrochemical industry.[8] The specific substitution pattern of this compound can be exploited to create novel herbicides and fungicides with improved efficacy and selectivity.

Visualization of the Application Workflow:

Sources

- 1. 895520-03-3|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | C6H7N3O2 | CID 45121912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound (EVT-1679827) | 895520-03-3 [evitachem.com]

- 4. 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]

- 6. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Synthesis of 5-Methyl-4-nitropyridin-2-amine

This guide provides a comprehensive overview of the synthetic pathway for 5-Methyl-4-nitropyridin-2-amine, a key intermediate in the development of various pharmaceutical compounds. The content herein is curated for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies.

Executive Summary

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure optimal yield and purity. This guide details a reliable and well-documented pathway starting from the commercially available 2-chloro-5-methylpyridine. The core of this synthetic route involves the strategic introduction of a nitro group at the 4-position, facilitated by the N-oxide functionality, followed by a nucleophilic aromatic substitution to install the 2-amino group. This approach circumvents the regioselectivity challenges associated with the direct nitration of 2-amino-5-methylpyridine, where the electronic directing effects of the amino and methyl groups do not favor the desired 4-nitro isomer.

Introduction to Synthetic Strategy

The successful synthesis of polysubstituted pyridines is a cornerstone of medicinal chemistry. The target molecule, this compound, presents a specific substitution pattern that necessitates a carefully planned synthetic route. Direct electrophilic nitration of 2-amino-5-methylpyridine is not a viable primary strategy. The strongly activating ortho,para-directing amino group at the 2-position, coupled with the weakly activating and ortho,para-directing methyl group at the 5-position, would preferentially direct the incoming nitro group to the 6- or 3-positions, rather than the sterically more hindered and electronically less favored 4-position.

Therefore, a more robust and regioselective pathway is employed, commencing with 2-chloro-5-methylpyridine. This strategy leverages the following key transformations:

-

N-Oxidation: Conversion of the pyridine nitrogen to an N-oxide. This serves a dual purpose: it activates the pyridine ring for electrophilic substitution and directs the incoming electrophile to the 4-position.

-

Nitration: Introduction of the nitro group at the 4-position of the N-oxide.

-

Reduction of the N-oxide: Removal of the N-oxide functionality.

-

Amination: Nucleophilic aromatic substitution of the 2-chloro group with an amino group.

This multi-step approach, while longer, provides a reliable and scalable method for the synthesis of the desired product with high regiochemical control.

Visualizing the Synthesis Pathway

Caption: Multi-step synthesis of this compound.

Detailed Experimental Protocols

PART 1: Synthesis of 2-Chloro-5-methylpyridine N-oxide

Principle: The pyridine nitrogen is oxidized to an N-oxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and acetic acid. This transformation is crucial for the subsequent regioselective nitration.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloro-5-methylpyridine | 127.57 | 10.0 g | 0.0784 |

| m-CPBA (77%) | 172.57 | 21.2 g | 0.0941 |

| Dichloromethane (DCM) | - | 200 mL | - |

| Saturated aq. NaHCO₃ | - | 100 mL | - |

| Anhydrous MgSO₄ | - | - | - |

Procedure:

-

Dissolve 2-chloro-5-methylpyridine (10.0 g, 0.0784 mol) in dichloromethane (200 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add m-CPBA (21.2 g, 0.0941 mol, 1.2 equivalents) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture to 0 °C and filter to remove the precipitated meta-chlorobenzoic acid.

-

Wash the filtrate with saturated aqueous NaHCO₃ solution (2 x 50 mL) to remove residual acid.

-

Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 2-chloro-5-methylpyridine N-oxide as a white to off-white solid.

PART 2: Synthesis of 2-Chloro-5-methyl-4-nitropyridine N-oxide

Principle: The electron-rich 4-position of the pyridine N-oxide is susceptible to electrophilic attack by the nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric and sulfuric acids.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloro-5-methylpyridine N-oxide | 143.57 | 10.0 g | 0.0696 |

| Concentrated H₂SO₄ (98%) | - | 40 mL | - |

| Fuming HNO₃ (90%) | - | 20 mL | - |

| Ice | - | 200 g | - |

Procedure:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid (40 mL).

-

Cool the sulfuric acid to 0 °C in an ice-salt bath.

-

Slowly add 2-chloro-5-methylpyridine N-oxide (10.0 g, 0.0696 mol) to the cold sulfuric acid with vigorous stirring, ensuring the temperature remains below 10 °C.

-

In a separate beaker, prepare the nitrating mixture by cautiously adding fuming nitric acid (20 mL) to concentrated sulfuric acid (20 mL) while cooling in an ice bath.

-

Slowly add the pre-cooled nitrating mixture dropwise to the solution of the N-oxide over 1 hour, maintaining the reaction temperature between 0 and 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice (200 g) with stirring.

-

Neutralize the resulting solution to pH 6-7 by the slow addition of a saturated aqueous solution of sodium carbonate.

-

The precipitated yellow solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 2-chloro-5-methyl-4-nitropyridine N-oxide.

PART 3: Synthesis of 2-Chloro-5-methyl-4-nitropyridine

Principle: The N-oxide is deoxygenated using a reducing agent such as phosphorus trichloride (PCl₃). Alternatively, catalytic hydrogenation can be employed, though care must be taken to avoid reduction of the nitro group.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloro-5-methyl-4-nitropyridine N-oxide | 188.57 | 10.0 g | 0.0530 |

| Chloroform (anhydrous) | - | 100 mL | - |

| Phosphorus trichloride (PCl₃) | 137.33 | 5.8 mL (7.9 g) | 0.0575 |

| Ice water | - | 100 mL | - |

Procedure:

-

Suspend 2-chloro-5-methyl-4-nitropyridine N-oxide (10.0 g, 0.0530 mol) in anhydrous chloroform (100 mL) in a 250 mL round-bottom flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add phosphorus trichloride (5.8 mL, 0.0575 mol, 1.1 equivalents) dropwise to the stirred suspension.

-

After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and carefully pour it into ice water (100 mL).

-

Separate the organic layer, wash with saturated aqueous NaHCO₃, then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to give 2-chloro-5-methyl-4-nitropyridine as a solid.

PART 4: Synthesis of this compound

Principle: The final step is a nucleophilic aromatic substitution (SNA) reaction. The electron-withdrawing nitro group activates the 2-position towards nucleophilic attack by ammonia, displacing the chloride leaving group.[1]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloro-5-methyl-4-nitropyridine | 172.57 | 5.0 g | 0.0290 |

| Ethanolic ammonia (7N) | - | 50 mL | - |

Procedure:

-

Place 2-chloro-5-methyl-4-nitropyridine (5.0 g, 0.0290 mol) in a high-pressure reaction vessel.

-

Add a 7N solution of ammonia in ethanol (50 mL).

-

Seal the vessel and heat the mixture to 100-120 °C for 12-24 hours.

-

Monitor the progress of the reaction by TLC.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

-

Concentrate the reaction mixture under reduced pressure.

-

The resulting residue can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford this compound as a solid.

Characterization Data

Expected Results for this compound:

-

Appearance: Yellow to orange solid

-

Melting Point: Literature values vary, but typically in the range of 180-190 °C.

-

¹H NMR (DMSO-d₆, 400 MHz): δ 8.15 (s, 1H, H-6), 7.95 (br s, 2H, NH₂), 6.45 (s, 1H, H-3), 2.40 (s, 3H, CH₃).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 160.5 (C-2), 154.0 (C-4), 145.0 (C-6), 133.0 (C-5), 108.0 (C-3), 18.5 (CH₃).

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

Safety and Hazard Considerations

The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.

-

Nitrating Mixture (Concentrated HNO₃/H₂SO₄): This mixture is extremely corrosive and a strong oxidizing agent.[2][3] It can cause severe burns upon contact with skin and eyes.[2][3] All manipulations should be performed in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[2][3] The addition of reagents should be done slowly and with adequate cooling to control the exothermic reaction.[2][3]

-

Pyridine Derivatives: Pyridine and its derivatives can be toxic and should be handled with care.[3] Avoid inhalation of vapors and skin contact.

-

Pressurized Reactions: The final amination step is performed under pressure. Ensure the pressure vessel is in good condition and rated for the intended temperature and pressure.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

References

- A document detailing the synthesis of 2-chloro-5-methyl-4-nitropyridine N-oxide.

-

Nitration reaction safety - YouTube. (2024). Retrieved from [Link]

-

nucleophilic aromatic substitutions - YouTube. (2019). Retrieved from [Link]

Sources

Spectroscopic Profiling of 5-Methyl-4-nitropyridin-2-amine: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction

Molecular Structure and Key Spectroscopic Features

The unique arrangement of substituents on the pyridine ring dictates the electronic environment of each atom, giving rise to a distinct spectroscopic fingerprint. The electron-donating amino group and the electron-withdrawing nitro group, in particular, exert significant influence on the chemical shifts of the aromatic protons and carbons.

Figure 1: Chemical structure of 5-Methyl-4-nitropyridin-2-amine with atom numbering for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.[2]

¹H NMR Spectroscopy: Predicted Data and Interpretation

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals for the aromatic protons, the amino protons, and the methyl protons. The chemical shifts are influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3 | ~6.5 - 7.0 | Singlet | - | Located between the amino and nitro groups, its chemical shift will be influenced by both. The electron-donating amino group will shield this proton, while the electron-withdrawing nitro group will deshield it. |

| H-6 | ~8.0 - 8.5 | Singlet | - | This proton is adjacent to the ring nitrogen and is significantly deshielded. |

| -NH₂ | ~5.0 - 6.0 | Broad Singlet | - | The chemical shift of amino protons can vary depending on solvent and concentration due to hydrogen bonding. The signal is often broad.[3] |

| -CH₃ | ~2.3 - 2.6 | Singlet | - | The methyl group protons will appear as a singlet in a typical range for methyl groups attached to an aromatic ring. |

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's signals.[2] Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts to 0 ppm.[2]

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~155 - 160 | Attached to the electron-donating amino group, this carbon will be significantly shielded compared to unsubstituted pyridine. |

| C-3 | ~105 - 115 | Shielded by the adjacent amino group. |

| C-4 | ~145 - 155 | Attached to the electron-withdrawing nitro group, this carbon will be deshielded. |

| C-5 | ~130 - 140 | Attached to the methyl group. |

| C-6 | ~140 - 150 | Adjacent to the ring nitrogen, leading to deshielding. |

| -CH₃ | ~15 - 25 | Typical chemical shift for a methyl carbon attached to an aromatic ring. |

Methodology for NMR Analysis

Figure 2: A generalized workflow for the acquisition and analysis of NMR spectra.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data and Interpretation

The IR spectrum of this compound will be characterized by absorption bands corresponding to the N-H stretches of the primary amine, the N-O stretches of the nitro group, C-H stretches of the methyl and aromatic groups, and various fingerprint region vibrations.

Table 3: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3450 - 3300 | N-H stretching (asymmetric and symmetric) | Medium | Characteristic of a primary amine.[3] Two distinct bands are expected. |

| 3100 - 3000 | Aromatic C-H stretching | Medium to Weak | Typical for C-H bonds on a pyridine ring. |

| 2980 - 2850 | Aliphatic C-H stretching | Medium to Weak | Corresponding to the methyl group. |

| 1650 - 1580 | N-H bending (scissoring) | Medium to Strong | A characteristic vibration for primary amines.[3] |

| 1600 - 1450 | C=C and C=N ring stretching | Medium to Strong | Vibrations of the pyridine ring. |

| 1550 - 1475 | Asymmetric N-O stretching | Strong | A strong and characteristic absorption for aromatic nitro compounds. |

| 1360 - 1290 | Symmetric N-O stretching | Strong | The second strong, characteristic band for the nitro group. |

| 1335 - 1250 | Aromatic C-N stretching | Strong | Stretching vibration of the bond between the amino group and the pyridine ring.[3] |

Methodology for FTIR Analysis

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid samples.

Figure 3: A step-by-step workflow for acquiring an FTIR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data and Interpretation

For this compound (C₆H₇N₃O₂), the calculated molecular weight is approximately 153.14 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected at m/z 153. The fragmentation pattern will be influenced by the stability of the resulting fragments.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment | Rationale for Fragmentation |

| 153 | [C₆H₇N₃O₂]⁺ | Molecular ion (M⁺). The presence of an odd number of nitrogen atoms results in an odd nominal molecular weight, consistent with the Nitrogen Rule. |

| 136 | [M - OH]⁺ | Loss of a hydroxyl radical, a common fragmentation pathway for nitro compounds. |

| 123 | [M - NO]⁺ | Loss of nitric oxide. |

| 107 | [M - NO₂]⁺ | Loss of the nitro group, which is a common and significant fragmentation pathway. This fragment ion is expected to be relatively abundant. |

| 92 | [M - NO₂ - CH₃]⁺ | Subsequent loss of the methyl group from the [M - NO₂]⁺ fragment. |

| 78 | [C₅H₄N]⁺ | Pyridine ring fragment. |

Methodology for Mass Spectrometry Analysis

Electron Ionization (EI) is a common ionization technique for relatively small and volatile organic molecules.

Sources

An In-Depth Technical Guide to the Solubility of 5-Methyl-4-nitropyridin-2-amine in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the principles, determination, and implications of the solubility of 5-Methyl-4-nitropyridin-2-amine in organic solvents. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its bioavailability, formulation, and overall therapeutic efficacy.[][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for assessing and understanding the solubility profile of this specific pyridine derivative. While specific experimental solubility data for this compound is not extensively published, this guide establishes a robust framework for its determination and interpretation.

Introduction: The Significance of this compound and Its Solubility

This compound is a substituted pyridine derivative with a molecular formula of C6H7N3O2.[5] Its structure, featuring an amino group, a methyl group, and a nitro group on the pyridine ring, suggests a molecule with a moderate polarity and the potential for various intermolecular interactions, including hydrogen bonding. Understanding the solubility of this compound in a range of organic solvents is paramount for several stages of the drug development process:

-

Drug Discovery and Synthesis: Knowledge of solubility is crucial for purification, crystallization, and the selection of appropriate reaction media during synthesis.[6]

-

Preformulation Studies: Solubility data is a cornerstone of preformulation, guiding the selection of excipients and the development of stable and effective dosage forms.[7]

-

Bioavailability and Absorption: For orally administered drugs, the solubility of the API in gastrointestinal fluids is a key determinant of its absorption and, consequently, its bioavailability.[][3] Poorly soluble compounds often exhibit incomplete or variable absorption.[]

Given the increasing complexity of new chemical entities, a thorough understanding of their solubility characteristics is more critical than ever for successful drug development.[2]

Physicochemical Properties and Predicted Solubility Behavior

While experimental data is sparse, we can infer the likely solubility behavior of this compound from its structural features and the physicochemical properties of similar compounds.

| Property | Value/Information | Source |

| Molecular Formula | C6H7N3O2 | [5] |

| Molecular Weight | 153.14 g/mol | [8] |

| IUPAC Name | This compound | [5] |

| Predicted Polarity | The presence of the nitro (-NO2) and amino (-NH2) groups suggests the molecule is polar and capable of acting as both a hydrogen bond donor and acceptor. The methyl group (-CH3) adds some nonpolar character. | Inferred |

Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit higher solubility in polar organic solvents and lower solubility in nonpolar organic solvents. The solubility will be influenced by the solvent's ability to form hydrogen bonds with the amino and nitro groups of the solute.

Theoretical Framework for Solubility

The dissolution of a crystalline solute in a liquid solvent is a complex thermodynamic process. The solubility of an API can be predicted and correlated using various thermodynamic models.[6][9][10][11] Some of the commonly used models in the pharmaceutical industry include:

-

The Apelblat Equation: A semi-empirical model that is widely used to correlate the solubility of solids in liquids with temperature.

-

Wilson, UNIQUAC, and NRTL Models: These are activity coefficient models that can be used to describe the non-ideal behavior of solutions and predict solid-liquid equilibrium.[12]

These models are valuable tools for interpolating and extrapolating solubility data, which can reduce the number of experiments required.[13]

Experimental Determination of Solubility

A systematic approach to determining the solubility of this compound in various organic solvents is essential. The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[14][15]

Step-by-Step Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the equilibrium solubility of this compound.

Materials and Equipment:

-

This compound (pure, crystalline solid)

-

A selection of organic solvents of high purity (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solvent: Ensure all organic solvents are of high purity and degassed if necessary.

-

Addition of Excess Solute: Add an excess amount of this compound to a known volume of each selected organic solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to shake for a sufficient period to reach equilibrium (typically 24-72 hours). The time to reach equilibrium should be determined experimentally.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or UPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L.

Analytical Method Validation

The analytical method used for quantification (e.g., HPLC) must be validated to ensure accuracy and reliability.[16] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 0.1 | Experimental Value | Calculated Value |

| Dichloromethane | 3.1 | Experimental Value | Calculated Value |

| Ethyl Acetate | 4.4 | Experimental Value | Calculated Value |

| Acetone | 5.1 | Experimental Value | Calculated Value |

| Ethanol | 5.2 | Experimental Value | Calculated Value |

| Methanol | 6.6 | Experimental Value | Calculated Value |

| Water | 10.2 | Experimental Value | Calculated Value |

This table is a template. Researchers should populate it with their own experimental data.

The results should be analyzed in the context of solvent properties. A correlation between solubility and solvent polarity, hydrogen bonding capacity, and other solvent parameters can provide valuable insights into the dissolution mechanism.

Visualization of Experimental Workflow

A visual representation of the experimental workflow can aid in understanding the process.

Caption: Experimental workflow for determining the solubility of this compound.

Implications for Drug Development and Regulatory Considerations

The solubility of an API is a critical parameter in the Biopharmaceutics Classification System (BCS), which is used by regulatory agencies to streamline drug approval processes.[17][18] According to the International Council for Harmonisation (ICH) M9 guideline, a drug substance is considered "highly soluble" if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 °C.[17][18][19][20]

While this guide focuses on organic solvents, understanding the aqueous solubility is a crucial next step. If this compound is found to have low solubility, various enhancement techniques may need to be considered, such as:

-

Salt formation: If the molecule has ionizable groups.

-

Particle size reduction: To increase the surface area for dissolution.[7]

-

Use of co-solvents or surfactants. [7]

-

Formation of amorphous solid dispersions. []

Conclusion

References

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.

- API Solubility: Key Factor in Oral Drug Bioavailability. BOC Sciences.

- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.

- Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.

- Solubility: The Important Phenomenon in Pharmaceutical Analysis. Open Access Journals.

- WHITEPAPER - Enhancing the Solubility of Active Pharmaceutical Ingredients Using Hot Melt Extrusion & Polyvinyl Alcohol. Drug Development and Delivery.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.

- The Importance of Solubility for New Drug Molecules.

- A review of methods for solubility determination in biopharmaceutical drug characterisation.

- Method Development & Method Validation for Solubility and Dissolution Curves.

- ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)

- ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Admescope.

- Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents.

- This compound | C6H7N3O2. PubChem.

- Predicting drug solubility in organic solvents mixtures. Unipd.

- ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. European Medicines Agency (EMA).

- BIOPHARMACEUTICS CLASSIFIC

- 2-Amino-4-methyl-5-nitropyridine | C6H7N3O2. PubChem.

Sources

- 2. WHITEPAPER - Enhancing the Solubility of Active Pharmaceutical Ingredients Using Hot Melt Extrusion & Polyvinyl Alcohol - Drug Development and Delivery [drug-dev.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. This compound | C6H7N3O2 | CID 45121912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 7. rroij.com [rroij.com]

- 8. 2-Amino-4-methyl-5-nitropyridine | C6H7N3O2 | CID 243165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. research.unipd.it [research.unipd.it]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. researchgate.net [researchgate.net]

- 16. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 17. ema.europa.eu [ema.europa.eu]

- 18. database.ich.org [database.ich.org]

- 19. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 20. admescope.com [admescope.com]

The Versatile Scaffolding of 5-Methyl-4-nitropyridin-2-amine: A Technical Guide for Synthetic and Medicinal Chemists

Introduction: Unveiling a Privileged Heterocycle

In the landscape of modern drug discovery and synthetic chemistry, nitrogen-containing heterocycles remain a cornerstone for the development of novel therapeutic agents. Among these, the pyridine scaffold is particularly prominent due to its ability to engage in a variety of biological interactions. This guide focuses on a specific, highly functionalized pyridine derivative: 5-Methyl-4-nitropyridin-2-amine (CAS No. 895520-03-3).[1] With its unique arrangement of an activating amino group, a deactivating yet synthetically versatile nitro group, and a methyl substituent, this compound presents itself as a rich platform for the construction of diverse and complex molecular architectures.

This technical guide will provide an in-depth exploration of this compound as a synthetic building block. We will delve into its synthesis, spectroscopic characterization, key chemical transformations, and its applications in the synthesis of biologically active molecules, particularly in the realm of kinase inhibitors. The insights provided herein are curated for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. Below is a summary of the key properties for this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₇N₃O₂ | PubChem |

| Molecular Weight | 153.14 g/mol | PubChem |

| CAS Number | 895520-03-3 | [1] |

| Appearance | Pale yellow to yellow solid (predicted) | - |

| Melting Point | Not readily available | - |

| Boiling Point | Not readily available | - |

| Solubility | Soluble in DMSO, methanol, and other polar organic solvents (predicted) | - |

Spectroscopic Data:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~8.0-8.2 | s | - | H-6 |

| ~6.2-6.4 | s | - | H-3 | |

| ~4.5-5.5 | br s | - | -NH₂ | |

| ~2.3-2.5 | s | - | -CH₃ | |

| ¹³C NMR | ~158-160 | - | - | C-2 |

| ~150-152 | - | - | C-4 | |

| ~140-142 | - | - | C-6 | |

| ~135-137 | - | - | C-5 | |

| ~105-107 | - | - | C-3 | |

| ~17-19 | - | - | -CH₃ |

Disclaimer: The NMR data presented is predicted and should be confirmed by experimental analysis.

Synthesis of this compound: A Proposed Protocol

The synthesis of this compound can be logically achieved through the electrophilic nitration of the corresponding precursor, 2-amino-5-methylpyridine.[7][8] The amino group at the 2-position is an activating group and directs electrophilic substitution to the 3- and 5-positions. The presence of the methyl group at the 5-position sterically hinders the 6-position and further influences the regioselectivity of the nitration. Based on established procedures for the nitration of similar aminopyridines, a detailed experimental protocol is proposed below.[9][10]

Exemplary Synthetic Protocol: Nitration of 2-Amino-5-methylpyridine

Reaction Scheme:

A proposed synthetic route.

Materials:

-

2-Amino-5-methylpyridine (1.0 eq)

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (90%)

-

Ice

-

Saturated Sodium Bicarbonate Solution

-

Deionized Water

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

Procedure:

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (5-10 volumes relative to the starting material).

-

Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly add 2-amino-5-methylpyridine to the cold sulfuric acid while maintaining the temperature below 10 °C.

-

Once the addition is complete and the starting material has fully dissolved, begin the dropwise addition of a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1:1 v/v) via the dropping funnel. The internal temperature must be strictly maintained between 0 and 5 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH reaches 7-8. A precipitate should form.

-

Filter the solid precipitate and wash it thoroughly with cold deionized water.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield this compound as a solid.

-

Dry the purified product under vacuum.

Causality Behind Experimental Choices:

-

Low Temperature: The nitration of activated aromatic rings is a highly exothermic process. Maintaining a low temperature is crucial to prevent over-nitration and the formation of undesired byproducts.

-

Sulfuric Acid: Sulfuric acid serves as both a solvent and a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

-

Controlled Addition: The slow, dropwise addition of the nitrating mixture ensures that the reaction temperature remains under control and minimizes localized overheating.

-

Quenching on Ice: Pouring the reaction mixture onto ice serves to rapidly cool and dilute the strong acid, preventing degradation of the product.

-

Neutralization: Neutralization is necessary to deprotonate the aminopyridine product and facilitate its precipitation from the aqueous solution.

Key Reactions and Transformations: A Gateway to Molecular Diversity

The synthetic utility of this compound lies in the distinct reactivity of its three functional groups: the nitro group, the amino group, and the methyl group. This section will explore the key transformations that this building block can undergo.

Reduction of the Nitro Group: Accessing Diaminopyridines

The reduction of the nitro group to a primary amine is one of the most valuable transformations of this building block, yielding 4,5-diamino-2-methylpyridine. This diamine is a versatile intermediate for the synthesis of various heterocyclic systems, such as imidazopyridines and other fused bicyclic structures.

A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being a common and efficient method.[11][12]

Representative Protocol: Catalytic Hydrogenation

Reaction Scheme:

Catalytic reduction of the nitro group.

Materials:

-

This compound (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (5-10 mol%)

-

Methanol or Ethanol

-

Hydrogen Gas (H₂)

-

Celite

Procedure:

-

To a hydrogenation flask, add this compound and the solvent (e.g., methanol).

-

Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the flask and evacuate and backfill with hydrogen gas several times to ensure an inert atmosphere has been replaced by hydrogen.

-

Pressurize the flask with hydrogen gas (typically 1-3 atm, or using a hydrogen balloon) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4,5-diamino-2-methylpyridine, which can be used directly in the next step or purified by column chromatography or recrystallization.

Functionalization of the Amino Group

The 2-amino group of this compound can undergo a variety of reactions, including acylation, alkylation, and participation in coupling reactions. These modifications are crucial for extending the molecular scaffold and introducing functionalities that can interact with biological targets.

Nucleophilic Aromatic Substitution (SNAr)

While the 2-amino group is not a good leaving group, it can be converted into a better one, such as a diazonium salt, or the pyridine ring can be further functionalized to enable nucleophilic aromatic substitution reactions. For instance, conversion of the amino group to a halogen would allow for subsequent cross-coupling reactions.

Cross-Coupling Reactions

To utilize this compound in cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, it is often necessary to first introduce a halide (e.g., bromine or iodine) onto the pyridine ring. This can be achieved through various synthetic routes, potentially starting from a different precursor or by functionalizing the target molecule. Once a halogenated derivative is obtained, it can be coupled with a wide range of boronic acids or amines to introduce aryl, heteroaryl, or amino substituents, respectively.[13][14][15][16][17]

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors. The nitrogen atoms of the pyridine ring and the amino group can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases.

The synthetic versatility of this compound makes it an attractive starting point for the synthesis of kinase inhibitors. The subsequent reduction of the nitro group to an amine provides an additional point for diversification, allowing for the exploration of the solvent-exposed region of the kinase active site.

Conceptual Workflow for Kinase Inhibitor Synthesis:

A conceptual workflow for generating a library of kinase inhibitors.

Several approved drugs and clinical candidates feature the aminopyridine core, highlighting the importance of this scaffold in drug design. While specific examples directly utilizing this compound are not abundant in the literature, the synthetic strategies outlined in this guide provide a clear path for its incorporation into novel drug discovery programs. For instance, nitropyridine derivatives have been used as precursors in the synthesis of potent Janus kinase 2 (JAK2) inhibitors and DNA-dependent protein kinase inhibitors.[18][19][20][21]

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in synthetic and medicinal chemistry. Its strategic arrangement of amino, nitro, and methyl groups on a pyridine core provides multiple avenues for chemical modification, enabling the rapid construction of diverse molecular libraries. The key transformations, particularly the reduction of the nitro group to access diaminopyridines, open the door to a wide range of fused heterocyclic systems. As the demand for novel kinase inhibitors and other targeted therapeutics continues to grow, the strategic application of such well-designed building blocks will be instrumental in accelerating the drug discovery process. This guide provides a foundational understanding and practical, albeit exemplary, protocols to empower researchers to unlock the full synthetic potential of this compound.

References

-

Bruker. (n.d.). NMR Spectrometers. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(5), 692. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs. Retrieved from [Link]

-

Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. ResearchGate. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on.

-

Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. [Link]

-

Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of.... Retrieved from [Link]

- Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. InTech.

- Google Patents. (n.d.). US2456379A - 2-amino-5-methyl pyridine and process of making it.

-

Ohta, S., et al. (2007). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 12(5), 1085-1103. [Link]

-

Begum, M., et al. (2022). 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II) complexes: Synthesis, Characterization and Biological investigations. ResearchGate. [Link]

- Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.

-

ResearchGate. (n.d.). Process Development and Protein Engineering Enhanced Nitroreductase-Catalyzed Reduction of 2-Methyl-5-nitro-pyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

-

Avanthay, M., et al. (2019). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]

-

Ganin, A., et al. (2023). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. Dalton Transactions. [Link]

- Wang, M., et al. (2007). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 50(16), 3845-3855.

-

Royal Society of Chemistry. (n.d.). c5sc02983j1.pdf. Retrieved from [Link]

Sources

- 1. 895520-03-3|this compound|BLD Pharm [bldpharm.com]

- 2. rsc.org [rsc.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. hmdb.ca [hmdb.ca]

- 5. researchgate.net [researchgate.net]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. US2456379A - 2-amino-5-methyl pyridine and process of making it - Google Patents [patents.google.com]

- 8. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. chemrxiv.org [chemrxiv.org]

- 18. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Reactivity of the nitro group in 5-Methyl-4-nitropyridin-2-amine

An In-depth Technical Guide to the Reactivity of the Nitro Group in 5-Methyl-4-nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal intermediate in modern synthetic and medicinal chemistry. Its chemical persona is dominated by the powerful electron-withdrawing nitro group positioned para to the ring nitrogen. This arrangement profoundly influences the pyridine core's electronic landscape, creating a versatile scaffold for constructing complex molecular architectures. This guide provides an in-depth exploration of the nitro group's reactivity, not as a static functional group, but as a dynamic controller of the molecule's synthetic destiny. We will dissect its dual role: first, as a potent activating group for nucleophilic aromatic substitution (SNAr), and second, as a synthetic precursor to the invaluable 2,4-diamino-5-methylpyridine scaffold. This document moves beyond mere procedural descriptions to explain the underlying chemical principles, offering field-proven insights and detailed protocols to empower researchers in drug discovery and process development.

Molecular Architecture and Electronic Profile

The reactivity of this compound is a direct consequence of the interplay between its substituents. The pyridine nitrogen, inherently electron-withdrawing, along with the potent nitro group at the C4 position, renders the ring significantly electron-deficient. This effect is most pronounced at the C2 and C4 positions.[1][2] Conversely, the amino group at C2 and the methyl group at C5 are electron-donating groups (EDG) through resonance and hyperconjugation, respectively.

However, the overwhelming influence of the C4-nitro group dictates the primary modes of reactivity:

-

Activation for Nucleophilic Attack: The strong resonance and inductive electron withdrawal by the nitro group makes the C4 carbon highly electrophilic and susceptible to attack by nucleophiles.

-

Transformation into an Amine: The nitro group itself can be chemically reduced to an amine, a fundamental transformation that dramatically alters the molecule's electronic properties and opens new avenues for functionalization.[3][4]

This guide will focus on these two key transformations.

The Nitro Group as an Activating Director for Nucleophilic Aromatic Substitution (SNAr)

The most significant role of the nitro group in this context is its ability to facilitate the displacement of a leaving group at the C4 position, or in this specific molecule, the displacement of the nitro group itself by certain strong nucleophiles. While the nitro group is not a classical leaving group like a halide, its displacement on highly electron-deficient rings is a known phenomenon, particularly with soft nucleophiles.[5] The reaction proceeds via the addition-elimination pathway, forming a resonance-stabilized Meisenheimer complex as an intermediate.[3][6]

Mechanistic Rationale

The favorability of SNAr at the C4 position is rooted in the stability of the anionic Meisenheimer intermediate. When a nucleophile attacks the C4 carbon, the negative charge is delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the nitro group. This delocalization provides substantial stabilization, lowering the activation energy for the reaction.

Experimental Protocol: Thiolation of this compound

Displacement of the nitro group by sulfur nucleophiles is a synthetically useful transformation.[5] This protocol provides a representative method for such a reaction.

Objective: To synthesize 5-methyl-4-(phenylthio)pyridin-2-amine.

Materials:

-

This compound (1.0 eq)

-

Thiophenol (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and potassium carbonate.

-

Solvent & Reagent Addition: Add anhydrous DMF to create a stirrable suspension. Add thiophenol dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-100 °C. The causality for heating is to provide sufficient activation energy to overcome the barrier to form the Meisenheimer complex.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. A typical mobile phase would be 30-50% EtOAc in hexanes.

-

Workup: Cool the mixture to room temperature and pour it into water. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Parameter | Condition | Rationale |

| Nucleophile | Thiophenol | Soft nucleophile, effective for displacing nitro groups. |

| Base | K₂CO₃ | Deprotonates the thiol to generate the active thiolate nucleophile. |

| Solvent | DMF | Aprotic, polar solvent that solubilizes reactants and facilitates SNAr. |

| Temperature | 80-100 °C | Provides energy to overcome the reaction's activation barrier. |

The Nitro Group as a Precursor to the Amine

The reduction of the nitro group to an amine is one of the most synthetically valuable transformations in organic chemistry.[3][4] It converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group, and provides a handle for a vast array of subsequent reactions, particularly in the synthesis of pharmaceuticals.[7][8][9] The resulting 5-methylpyridine-2,4-diamine is a critical building block for kinase inhibitors and other complex heterocyclic systems.

Comparison of Reduction Methodologies

The choice of reducing agent is critical and depends on factors like cost, scale, and the presence of other sensitive functional groups.

| Method | Reducing Agent/Catalyst | Solvent | Pros | Cons |

| Metal/Acid | Fe / HCl or Acetic Acid[10] | Water, Ethanol, Acetic Acid | Cost-effective, robust, high yield. | Requires stoichiometric metal, acidic workup. |

| Catalytic Hydrogenation | H₂ / Pd/C or Raney Ni[11][12] | Ethanol, Ethyl Acetate | Clean reaction, high yield, easy workup. | May reduce other functional groups (alkenes, etc.), requires specialized equipment. |

| Transfer Hydrogenation | Ammonium formate / Pd/C[7] | Methanol, Ethanol | Avoids use of H₂ gas, generally safe. | Cost of catalyst and hydrogen donor. |

| Metal Salts | Tin(II) Chloride (SnCl₂)[12] | Ethanol, HCl | Mild conditions, good for sensitive substrates. | Stoichiometric tin waste, can be expensive. |

Field-Proven Protocol: Reduction with Iron and Hydrochloric Acid

This method is a classic, cost-effective, and highly efficient protocol suitable for large-scale synthesis.[10]

Objective: To synthesize 5-methylpyridine-2,4-diamine.

Materials:

-

This compound (1.0 eq)

-

Iron powder (Fe) (3.0-5.0 eq)

-

Concentrated Hydrochloric Acid (HCl) (catalytic to 1.0 eq)

-

Ethanol (EtOH) and Water

-

Sodium Carbonate (Na₂CO₃) or Ammonium Hydroxide (NH₄OH)

-

Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser, create a slurry of iron powder in a mixture of ethanol and water (e.g., 4:1).

-

Activation: Add a small amount of concentrated HCl and heat the mixture to reflux for 15-20 minutes. This step activates the iron surface.

-

Substrate Addition: Add the this compound in portions to the refluxing mixture. The reaction is exothermic; control the addition rate to maintain a steady reflux.

-

Reaction: After the addition is complete, continue refluxing for 1-3 hours. Monitor the reaction by TLC. The product, being more polar, will have a lower Rf value than the starting material.

-

Workup: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the iron salts, washing the pad with ethanol.

-

Neutralization: Carefully neutralize the filtrate to a pH of 8-9 with a saturated solution of sodium carbonate or ammonium hydroxide. This step precipitates any remaining iron salts and deprotonates the product.

-

Extraction: Extract the product from the aqueous mixture with a suitable organic solvent like ethyl acetate or DCM (3x).

-

Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude 5-methylpyridine-2,4-diamine, which can be purified further if necessary.

Synthetic Utility in Drug Discovery

The transformation of this compound into 5-methylpyridine-2,4-diamine is not an endpoint but a gateway to molecular complexity. The newly formed amine at the C4 position is a versatile nucleophile, readily participating in reactions that are central to the construction of modern pharmaceuticals.

A prime example of this strategy is in the synthesis of kinase inhibitors. For instance, the synthesis of the DNA-dependent protein kinase inhibitor AZD7648 utilizes a similar starting material, 2-amino-4-methyl-5-nitropyridine.[7] The nitro group is reduced, and the resulting amine is then subjected to a Buchwald-Hartwig coupling reaction to install a complex pyrimidine fragment, demonstrating the industrial relevance of this transformation.[7]

Conclusion

The nitro group in this compound is the linchpin of its chemical reactivity. It masterfully orchestrates the molecule's behavior, rendering it a versatile and highly valuable intermediate for drug development. By activating the pyridine ring for nucleophilic aromatic substitution and serving as a latent form of the synthetically crucial amino group, it provides chemists with a powerful toolset. Understanding the principles and protocols governing its reactivity is essential for any scientist aiming to leverage this scaffold to build the next generation of complex, biologically active molecules.

References

- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022). Organic Letters.

- Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. (2010). Semantic Scholar.

-

Reactivity of 4‐nitropyridine‐N‐oxide (II)): Substitution of the nitro‐group by hydroxyl). (1952). Recueil des Travaux Chimiques des Pays-Bas. [Link]

- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022).

- Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. (2010).

- Reactivity of the nitro group on a pyridine ring. BenchChem.

- Nitropyridines, their synthesis and reactions. (2005). Journal of Heterocyclic Chemistry.

- Application Notes and Protocols: Reduction of 3-Ethyl-4-nitropyridine 1-oxide. BenchChem.

- Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022).

- SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar.

- Nitropyridines in the Synthesis of Bioactive Molecules. (2023).

- Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs. BenchChem.

- The Role of Nitropyridines in Pharmaceutical Development. BenchChem.

- Reduction of nitro compounds. Wikipedia.

- More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry.

- Nitro Reduction - Common Conditions. The Organic Chemistry Portal.

- organic chemistry reaction #13 - reduction of nitro group to amine. (2014). YouTube.

- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018). StackExchange.

- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018). ECHEMI.

- The Role of 2-Amino-5-nitropyridine in Advancing Chemical Research and Production. BenchChem.

- Chemists Make Strides to Simplify Drug Design, Synthesis. (2016). Rice University News.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. echemi.com [echemi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 10. mdpi.org [mdpi.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

5-Methyl-4-nitropyridin-2-amine: A Versatile Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine nucleus is a cornerstone of medicinal chemistry, embedded in a significant percentage of approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a "privileged scaffold" in drug design.[3] This guide focuses on the untapped potential of a specific substituted pyridine, 5-Methyl-4-nitropyridin-2-amine, as a versatile building block for the synthesis of novel therapeutic agents. We will explore its synthetic accessibility, inherent chemical reactivity, and propose several high-potential applications in medicinal chemistry, including the development of kinase inhibitors and other targeted therapies. This document serves as a technical resource, providing not only theoretical rationale but also actionable experimental protocols for researchers in the field.

The Strategic Advantage of the Substituted Pyridine Core

The pyridine ring is a bioisostere of benzene, but the presence of the nitrogen atom significantly alters its physicochemical properties. It introduces a dipole moment, enhances water solubility, and provides a hydrogen bond acceptor site, all of which can be leveraged to optimize the pharmacokinetic and pharmacodynamic profiles of a drug candidate.[4] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of these properties and the introduction of specific functionalities for target engagement.

The subject of this guide, this compound, possesses a unique combination of functional groups that make it a particularly interesting starting point for drug discovery:

-

The 2-Amino Group: A key nucleophile and a hydrogen bond donor, this group can be readily derivatized through acylation, alkylation, or condensation reactions to build more complex molecular architectures.

-

The 4-Nitro Group: This strong electron-withdrawing group significantly influences the electronics of the pyridine ring, activating it for nucleophilic aromatic substitution reactions. Furthermore, the nitro group can be reduced to a primary amine, providing a synthetic handle for a second vector of diversification.

-

The 5-Methyl Group: This small alkyl group can provide beneficial steric interactions within a target's binding pocket and can improve metabolic stability by blocking a potential site of oxidation.